molecular formula C7H5IN2 B1311359 3-Iodo-1H-indazole CAS No. 66607-27-0

3-Iodo-1H-indazole

カタログ番号 B1311359
CAS番号: 66607-27-0
分子量: 244.03 g/mol
InChIキー: UDKYMMQGPNFWDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-1H-indazole is a chemical compound with the molecular formula C7H5IN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

Indazole derivatives can be synthesized through various methods. A Pd-catalyzed cascade process for the direct synthesis of 3-substituted-1H-indazole has been reported . This involves the use of p-quinone methide (p-QM) and arylhydrazine through Pd-catalyzed double C–N bond formation via 1,6-conjugate addition . Another method involves the selective electrochemical synthesis of 1H-indazoles .


Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For instance, a C-3 functionalization of 1H-indazole through a catalytic Suzuki–Miyaura cross-coupling reaction has been reported . Another study described the selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by the subsequent C-H functionalization of the 1H-indazole N-oxides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 243.94975 g/mol . The topological polar surface area is 28.7 Ų .

科学的研究の応用

Synthesis of Novel Indazole Compounds

3-Iodo-1H-indazole serves as a critical precursor in the synthesis of new indazole compounds. For instance, novel 3-heteroaryl N-1-functionalized indazoles are synthesized using palladium cross-coupling reactions involving ethyl (3-iodo-1H-indazol-1-yl)acetate. This method allows for the efficient creation of a variety of indazole derivatives with potential applications in various fields, including medicinal chemistry (Fraile et al., 2011).

Development of Arylated Indazoles

This compound is instrumental in the development of arylated indazole structures, which are key motifs in pharmaceuticals. A notable method involves a Suzuki cross-coupling/deprotection/N-arylation sequence that starts from the 3-iodo-N-Boc indazole derivative, paving the way for the rapid creation of these structurally significant compounds (Salovich et al., 2010).

Building Blocks for Divergent Syntheses

This compound is a potent building block in divergent syntheses of indazoles. It enables the creation of novel indazole scaffolds, such as 7-iodo-1H-indazole, which are essential in the synthesis of various indazole-based structures (Cottyn et al., 2007).

Catalysis and Chemical Synthesis

The compound plays a significant role in catalysis, particularly in Pd(II)-catalyzed C-3 arylation of indazoles. This process addresses the challenge of poor reactivity at the C-3 position of indazoles, demonstrating the versatility and importance of this compound in facilitating complex chemical reactions (Ye et al., 2013).

Biomedical Research

In biomedical research, this compound derivatives show potential activity against neurological disorders like Parkinson's disease and Alzheimer's disease. They function by inhibiting various signaling pathways and enzyme activities, illustrating the compound's significance in the development of treatments for neurological conditions (Pal & Sahu, 2022).

Safety and Hazards

When handling 3-Iodo-1H-indazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

将来の方向性

While the future directions for 3-Iodo-1H-indazole specifically are not mentioned in the retrieved sources, indazole derivatives in general have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is likely that future research will continue to explore the synthesis and potential applications of indazole derivatives, including this compound.

作用機序

Target of Action

3-Iodo-1H-indazole, a derivative of indazole, has been found to have significant antitumor activity . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

The compound interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction leads to changes in cell apoptosis and cell cycle .

Biochemical Pathways

The affected biochemical pathways include the Bcl2 family members and the p53/MDM2 pathway . The downstream effects of these pathways are changes in cell apoptosis and cell cycle .

Result of Action

The molecular and cellular effects of the compound’s action include a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of this compound with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids, can produce a lot of highly valuable pharmaceutical precursors . The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .

生化学分析

Biochemical Properties

3-Iodo-1H-indazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with tyrosine kinases, where this compound acts as an inhibitor. This inhibition is significant in the context of cancer research, as tyrosine kinases are often overactive in cancer cells, leading to uncontrolled cell proliferation. By inhibiting these enzymes, this compound can help to regulate cell growth and potentially reduce tumor progression .

Additionally, this compound has been shown to interact with the p53/MDM2 pathway, a critical regulator of cell cycle and apoptosis. By modulating this pathway, this compound can induce apoptosis in cancer cells, further highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), this compound exhibits significant inhibitory activity. This inhibition is primarily due to its impact on cell signaling pathways, including the p53/MDM2 pathway, which leads to apoptosis and cell cycle arrest .

Moreover, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. The compound’s ability to interfere with these fundamental cellular processes underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of tyrosine kinases, which involves binding to the ATP-binding site of these enzymes. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote cell proliferation and survival .

Additionally, this compound interacts with the p53/MDM2 complex, stabilizing p53 and enhancing its tumor suppressor functions. This interaction leads to increased transcription of p53 target genes, promoting apoptosis and cell cycle arrest in cancer cells . The compound’s ability to modulate these critical pathways highlights its potential as a targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Studies have shown that this compound maintains its inhibitory effects on tyrosine kinases and the p53/MDM2 pathway for several hours in vitro, but prolonged exposure can lead to reduced efficacy .

Long-term studies in vivo have indicated that this compound can have sustained effects on tumor growth and cellular function, although its stability and activity may diminish over time. These findings suggest that while this compound is a potent inhibitor, its long-term use may require careful monitoring and potential adjustments in dosage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis with minimal adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s impact on cellular metabolism and the accumulation of reactive intermediates.

Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity. This dosage range is critical for developing safe and effective therapeutic protocols involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels .

The compound’s metabolism can also affect its efficacy and toxicity, as the formation of reactive intermediates can lead to cellular damage. Understanding the metabolic pathways of this compound is essential for optimizing its use in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, transporters and binding proteins may facilitate its uptake and distribution, influencing its localization and accumulation within specific cellular compartments .

The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity. For instance, higher accumulation in tumor tissues can enhance its anticancer effects, while distribution to non-target tissues may lead to adverse effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability, directing it to specific compartments or organelles .

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential. Targeting signals and modifications that direct the compound to specific cellular compartments can enhance its efficacy and reduce off-target effects .

特性

IUPAC Name

3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYMMQGPNFWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448128
Record name 3-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66607-27-0
Record name 3-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Iodo-1H-indazole
Reactant of Route 3
3-Iodo-1H-indazole
Reactant of Route 4
3-Iodo-1H-indazole
Reactant of Route 5
3-Iodo-1H-indazole
Reactant of Route 6
3-Iodo-1H-indazole

Q & A

Q1: Can 3-iodo-1H-indazole undergo modifications to produce other valuable compounds?

A1: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions with organoboronic acids to yield 3-aryl-1H-indazoles []. This reaction is particularly valuable for developing new pharmaceutical precursors.

Q2: What factors significantly influence the success of Suzuki-Miyaura cross-coupling reactions involving this compound?

A2: Research suggests that the catalyst and solvent systems play crucial roles in the Suzuki-Miyaura cross-coupling reactions of this compound []. While the chemical structure of the organoboronic acid substrate has some influence, the choice of catalyst and solvent system demonstrably impacts the yield of the desired cross-coupled products. For example, employing ferrocene-based divalent palladium complexes as catalysts and imidazolium ionic liquids as solvents significantly improves reaction outcomes compared to simpler palladium salts and non-ionic liquid systems.

Q3: Does this compound undergo any unique reactions besides the Suzuki-Miyaura cross-coupling?

A3: Interestingly, 1-arylsulfonyl-3-iodo-1H-indazoles, derivatives of this compound, can undergo a ring-opening reaction under basic conditions []. This reaction yields ortho-(arylsulfonylamino)benzonitriles. Research suggests that this reaction proceeds through an E2 elimination mechanism, similar to Kemp elimination, and is favored by high temperatures and aprotic polar solvents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。